3,6-Dichloro-2-hydroxybenzoic acid

説明

Contextual Significance as a Salicylic (B10762653) Acid Derivative in Chemical Sciences

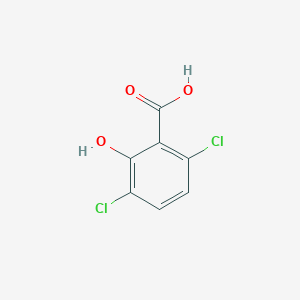

3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid, is a significant compound within the class of salicylic acid derivatives. lookchem.com Its molecular structure is characterized by a benzoic acid backbone with two chlorine atoms substituted at the 3 and 6 positions and a hydroxyl group at the 2-position. nbinno.com This specific arrangement of functional groups—a carboxyl group, a hydroxyl group, and chlorine substituents on the benzene (B151609) ring—is crucial to its chemical reactivity and physical properties. lookchem.com As a derivative of salicylic acid, it belongs to a family of compounds known for their biological and chemical activities, which provides a foundational context for its investigation in various scientific fields. lookchem.comnih.gov The presence of chlorine atoms, in particular, modifies its electronic properties and reactivity compared to the parent salicylic acid molecule, making it a subject of interest for structure-activity relationship studies. nbinno.comnih.gov

Interdisciplinary Importance in Advanced Chemical, Biological, and Agricultural Research

The relevance of this compound extends across multiple scientific disciplines. In the realm of chemical research, it serves as a reference standard for analytical purposes, particularly in studies related to agrochemicals. Its primary significance, however, lies in agricultural science, where it is a critical intermediate in the production of the widely used herbicide, dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). nbinno.comresearchgate.net Dicamba is a selective systemic herbicide effective against a wide variety of broadleaf weeds, including those resistant to glyphosate, making its synthesis economically and agriculturally vital. nbinno.comresearchgate.net

In biological research, the compound is studied as the primary metabolite of dicamba. asm.org Understanding its formation and fate is essential for assessing the environmental impact of the herbicide. nbinno.comnih.gov Recent studies have also begun to explore the potential biological activities of this compound itself, noting its potential antimicrobial and anti-inflammatory properties, which could lead to new applications in medicinal chemistry. lookchem.comnbinno.comsolubilityofthings.com

Role as a Key Intermediate in Complex Organic Synthesis

This compound is a cornerstone intermediate in the synthesis of complex organic molecules, most notably the herbicide dicamba. researchgate.netchemicalbook.cominnospk.com The conversion to dicamba involves the methylation of the hydroxyl group at the 2-position, transforming the acid into its methoxy (B1213986) derivative.

The industrial production of this compound itself is a significant area of chemical process research. A common synthetic route is the Kolbe-Schmitt reaction, which involves the high-pressure carboxylation of 2,5-dichlorophenol (B122974). google.com This process typically starts with the formation of a phenolate (B1203915) salt from 2,5-dichlorophenol, which is then carboxylated using carbon dioxide under high pressure, often in the presence of a catalyst like potassium carbonate, to yield the desired product after acidification. chemicalbook.comgoogle.comgoogle.com Researchers have focused on optimizing this reaction to improve yield and reduce costs, highlighting the compound's importance in industrial organic synthesis. researchgate.netgoogle.com A newer, non-Kolbe-Schmitt process has also been developed, starting from salicylic acid and proceeding through four chemical steps. researchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₃ |

| Molecular Weight | 207.01 g/mol |

| CAS Number | 3401-80-7 |

| Appearance | White to light creamy powder |

| Melting Point | 187-195 °C |

| Boiling Point | 306.7 °C |

| Density | 1.665 g/cm³ |

| Flash Point | 139.3 °C |

| Solubility | Insoluble in water, soluble in alkali and organic solvents like DMSO and methanol (B129727). |

Structure

3D Structure

特性

IUPAC Name |

3,6-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIKPQHMWFZFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt) | |

| Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041657 | |

| Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-80-7 | |

| Record name | 3,6-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,6-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBF44H2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Mechanisms

Kolbe-Schmitt Carboxylation of 2,5-Dichlorophenol (B122974)

The Kolbe-Schmitt reaction, a well-established method for synthesizing aromatic hydroxy acids, involves the reaction of a phenoxide with carbon dioxide under high pressure and temperature. byjus.comaakash.ac.inwikipedia.org In the case of 3,6-dichloro-2-hydroxybenzoic acid synthesis, the starting material is 2,5-dichlorophenol. google.com

High-Pressure Carboxylation Techniques and Optimized Processes

The industrial synthesis of this compound is typically carried out using a high-pressure solvent carboxylation method. google.com This process begins with the formation of a phenoxide from 2,5-dichlorophenol under alkaline conditions. This phenoxide is then subjected to a high-pressure carboxylation reaction with carbon dioxide in an organic solvent, in the presence of a catalyst, to produce 3,6-dichloro-2-hydroxybenzoate. google.com

Key parameters that are optimized to maximize the yield and efficiency of the reaction include temperature, pressure, and reaction time. Research has shown that the reaction temperature is typically controlled between 140-160°C, with a reaction pressure of 6-8 MPa, and a reaction time of 6-12 hours. google.com While higher temperatures can favor the formation of the desired product, temperatures exceeding 180°C can lead to charring and a significant decrease in yield. lookchem.com Similarly, increasing the pressure generally enhances the yield, but exceeding the supercritical point of carbon dioxide can have a negative impact. lookchem.com Following the reaction, the product mixture is cooled, and the desired acid is isolated through a series of extraction and purification steps, which includes the recovery of unreacted 2,5-dichlorophenol via steam distillation. google.com

Table 1: Optimized Process Parameters for High-Pressure Carboxylation

| Parameter | Optimized Range | Source |

|---|---|---|

| Reaction Temperature | 140-160°C | google.com |

| Reaction Pressure | 6-8 MPa | google.com |

| Reaction Time | 6-12 hours | google.com |

Catalytic Systems and Their Influence on Reaction Yield and Selectivity

The choice of catalyst plays a pivotal role in the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol, significantly influencing both the reaction rate and the final yield of this compound.

Potassium carbonate is a commonly used catalyst in the industrial production of this compound via the Kolbe-Schmitt reaction. google.com Its presence has been shown to significantly increase the yield of the desired product. For instance, the addition of 1.5 moles of finely powdered potassium carbonate per mole of 2,5-dichlorophenol has been reported to double the yield of 3,6-dichloro-salicylic acid. google.com The catalytic effect of potassium carbonate is attributed to its ability to facilitate the activation of carbon dioxide, thereby accelerating the carboxylation reaction. researchgate.net Furthermore, it can act as a co-reactant, deprotonating any phenol (B47542) that may be formed as a byproduct and converting it back into the reactive phenoxide. researchgate.net

More recently, potassium chloride has been investigated as a lower-cost alternative to potassium carbonate. google.com Studies have demonstrated that potassium chloride can effectively catalyze the Kolbe-Schmitt carboxylation of 2,5-dichlorophenolate, offering a more economical production route without compromising the recovery rate of the product. google.com The mass ratio of potassium chloride to 2,5-dichlorophenol is typically in the range of 0.40-0.45:1. google.com

Table 2: Comparison of Catalysts in the Synthesis of this compound

| Catalyst | Key Advantages | Typical Ratio (Catalyst:Substrate) | Source |

|---|---|---|---|

| Potassium Carbonate | Doubles reaction yield | 1.5:1 (molar) | google.com |

| Potassium Chloride | Lower cost, effective catalysis | 0.40-0.45:1 (mass) | google.com |

Mechanistic Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has been a powerful tool for investigating the intricate mechanism of the Kolbe-Schmitt reaction at a molecular level. acs.orgresearchgate.netresearchgate.net These computational studies provide valuable insights into the reaction pathways, transition states, and the factors governing product selectivity.

DFT studies have elucidated the initial step of the Kolbe-Schmitt reaction, which involves the formation of a complex between the alkali metal phenoxide and carbon dioxide. acs.orgnih.gov Under reaction conditions of high pressure and temperature, this complex is often solvated by additional CO2 molecules. acs.orgnih.gov A key finding from these studies is that one of the solvating CO2 molecules performs an electrophilic attack on the benzene (B151609) ring, while the original CO2 moiety acts as a leaving group. acs.orgnih.gov The electron-withdrawing effect of the chlorine atoms in 2,5-dichlorophenol increases the activation barrier for this electrophilic attack compared to unsubstituted phenol. researchgate.net

Following the electrophilic attack of carbon dioxide, a proton transfer step is crucial for the formation of the final hydroxybenzoic acid product. DFT calculations have shown that this process can occur via different pathways. researchgate.net A bimolecular reaction step for proton transfer has been identified, which possesses a significantly lower activation barrier than a previously considered intramolecular rearrangement. researchgate.net Understanding these proton transfer pathways is essential for explaining the observed product distribution and for further optimizing the reaction conditions to favor the desired isomer. researchgate.netnih.gov

Influence of Aromatic Chlorine Substituents on Activation Energy Barriers

The synthesis of 3,6-dichlorosalicylic acid via the Kolbe-Schmitt reaction, which involves the carboxylation of 2,5-dichlorophenoxide, is significantly influenced by the presence of chlorine substituents on the aromatic ring. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanism and the associated energy barriers. researchgate.net

| Research Finding | Method | Implication on Activation Energy |

| Electron-withdrawing effect of chlorine | DFT-based molecular modeling | Tends to increase the activation barrier for electrophilic attack by CO2. researchgate.net |

| Formation of a byproduct (2,5-DCP) | Experimental and computational analysis | Indicates competing reaction pathways with different energy profiles. researchgate.net |

| Dimer model investigation | Computational modeling | Suggests a mechanism with a lower activation barrier than previously thought. researchgate.net |

In-Situ Spectroscopic Validation of Reaction Mechanisms (e.g., Fourier Transform Infrared Spectroscopy)

To validate the proposed reaction mechanisms for the synthesis of 3,6-dichlorosalicylic acid, in-situ spectroscopic techniques are invaluable. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy, in particular, allows for real-time monitoring of the reaction under process conditions. researchgate.net This technology tracks the concentration changes of key reactants, intermediates, and products, providing direct evidence for the proposed mechanistic steps. researchgate.net

For the Kolbe-Schmitt carboxylation of 2,5-dichlorophenoxide, in-situ FTIR has been successfully used to confirm the validity of a calculated mechanism that proceeds via an electrophilic attack by CO2 followed by a proton transfer. researchgate.net This powerful analytical tool helps to elucidate complex reaction pathways and kinetics, moving beyond theoretical calculations to empirical verification. researchgate.net

Novel Non-Kolbe-Schmitt Synthetic Routes

While the Kolbe-Schmitt reaction is a traditional method, its requirement for high temperature and pressure has driven the development of alternative synthetic pathways. google.com

Synthesis from Salicylic (B10762653) Acid via Multi-Step Chemical Transformations

A novel, non-Kolbe-Schmitt process has been developed to prepare this compound (3,6-DCSA) starting from salicylic acid. google.com This route involves a sequence of four distinct chemical steps, providing an alternative to the high-pressure carboxylation methods traditionally used. google.com Such multi-step transformations offer different approaches to constructing the target molecule, potentially under milder conditions or with different selectivity.

Nucleophilic Substitution Reactions in Compound Synthesis

Nucleophilic substitution presents another viable, non-Kolbe-Schmitt route for synthesizing this compound. A disclosed method utilizes a nucleophilic substitution reaction where a precursor compound is reacted with sodium hydroxide (B78521) in methanol (B129727) under the protection of an inert gas like nitrogen. google.com This process is noted for its use of readily available raw materials and simpler processing. google.com

Key parameters for this nucleophilic substitution reaction have been defined:

| Parameter | Value/Range |

| Reactants | Compound 2, Sodium Hydroxide |

| Solvent | Methanol |

| Protective Gas | Nitrogen or inert gas |

| Temperature | 100 to 200 °C |

| Pressure | 0.7 to 1.4 MPa |

| Molar Ratio (NaOH to Compound 2) | 3:1 to 10:1 |

Derivatization and Further Chemical Transformations

The chemical structure of this compound allows for various derivatization reactions, which are central to its role as a chemical intermediate.

Formation of Diazonium Salts and Subsequent Demethylation Pathways

The formation of diazonium salts is a key transformation in a synthetic process that leads to this compound, starting from 2,5-dichloroaniline (B50420). orst.edu In this pathway, 2,5-dichloroaniline undergoes diazotization with nitrosylsulfuric acid to form a 2,5-dichlorophenyldiazonium salt. orst.edu This intermediate is then subjected to hydroxylation to yield 2,5-dichlorophenol, which is a direct precursor that can be carboxylated to form the final this compound. orst.edu

Separately, a significant transformation involving a derivative of this compound is demethylation. The herbicide dicamba (B1670444), which is 3,6-dichloro-2-methoxybenzoic acid, can be converted back to this compound (also known as 3,6-DCSA) through demethylation. This conversion has been demonstrated through enzymatic pathways. A novel tetrahydrofolate (THF)-dependent dicamba demethylase gene, dmt06, has been identified that encodes an enzyme capable of this transformation. nbinno.com The purified enzyme, Dmt06, catalyzes the transfer of the methyl group from dicamba to THF, yielding the herbicidally inactive 3,6-DCSA. nbinno.com This biological demethylation occurs optimally at a pH of 7.4 and a temperature of 35°C. nbinno.com The major metabolite of dicamba in soil and in mammals is also 3,6-dichlorosalicylic acid, formed by aryl-O-demethylation.

Preparation of Functionalized Derivatives for Specific Applications

The strategic functionalization of this compound (3,6-DCSA) is a key area of research aimed at creating derivatives with tailored properties for specific, advanced applications. These modifications primarily involve introducing new functional groups or creating larger molecular structures to enhance biological activity or to serve as critical intermediates in the synthesis of other high-value compounds.

The compound 5-bromo-3,6-dichlorosalicylic acid (BDCSA) is a significant intermediate, particularly in the manufacturing pathway of the herbicide dicamba. While the provided outline suggests the synthesis of BDCSA from this compound, the available scientific literature primarily details the synthesis of BDCSA from different precursors, such as 5-bromosalicylic acid.

In these documented processes, 5-bromosalicylic acid compounds are converted to the corresponding 5-bromo-3,6-dichlorosalicylic acid compounds. prepchem.com These methods are designed to produce BDCSA which can then be further processed to manufacture dicamba. prepchem.com The synthesis often involves chlorination of a 5-bromosalicylic acid starting material in a reaction medium such as sulfuric acid or a mixture of sulfuric and acetic acid.

To improve biological efficacy, dimeric derivatives of this compound have been developed. These larger molecules are designed to enhance interaction with biological targets. A notable example is a dimeric structure where two 3,6-dichloro-2-alkoxybenzoic acid units are joined by a methane (B114726) bridge. This modification results in a molecule with a greater size and potentially increased binding affinity to its target sites. The enhanced molecular size is a critical factor contributing to its improved herbicidal potency.

The fundamental dimeric structure of this compound itself has been identified and characterized. nih.gov The properties of this dimer are detailed in the table below.

Table 1: Physicochemical Properties of this compound Dimer

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈Cl₄O₆ | nih.gov |

| Molecular Weight | 414.0 g/mol | nih.gov |

| Exact Mass | 411.907499 Da | nih.gov |

This strategic dimerization represents a key method for enhancing the bioactivity of the parent compound, leading to derivatives with more potent herbicidal effects.

Biological and Biochemical Research Investigations

Microbial Degradation and Metabolism

The microbial breakdown of 3,6-dichloro-2-hydroxybenzoic acid frequently commences with a dechlorination step, which results in the formation of 6-chlorosalicylic acid. This transformation is a critical part of the degradation pathway of the herbicide dicamba (B1670444), of which this compound is a primary metabolite. asm.orgnih.gov In anaerobic conditions, it has been proposed that the degradation of this compound can proceed through two different pathways. nih.gov One of these pathways involves dechlorination to 6-chlorosalicylic acid, which is then decarboxylated to 3-chlorophenol. nih.gov The other proposed pathway involves an initial decarboxylation to 2,5-dichlorophenol (B122974), which is then dechlorinated to 3-chlorophenol. nih.gov An enzyme, chlorosalicylic acid decarboxylase (CsaD), has been identified that can catalyze the decarboxylation of both this compound and 6-chlorosalicylic acid, providing evidence for both of these proposed degradation routes. nih.gov

The production of carbon dioxide (CO2) is a definitive indicator of the complete mineralization of organic pollutants by microorganisms. In the context of this compound degradation, the generation of CO2 signifies the breakdown of the aromatic ring and the incorporation of its carbon into central metabolic pathways. mdpi.com Microbial degradation is a primary method for the dissipation of pesticide residues in the environment, ultimately converting them into smaller, non-toxic molecules like CO2 and water. mdpi.com Studies on the degradation of other chlorinated aromatic compounds have demonstrated this complete mineralization. For instance, the degradation of 3,6-dichlorocarbazole (B1220011) in soil has been shown to influence carbon dioxide fixation processes. nih.gov While direct measurement of CO2 from this compound degradation is not extensively documented in the provided results, the general principles of microbial degradation of aromatic compounds strongly suggest that it is a final product of the complete breakdown process. mdpi.com

A key enzyme implicated in the degradation of this compound is chlorosalicylic acid decarboxylase (CsaD). asm.orgnih.gov This enzyme was identified and partially purified from an anaerobic sludge consortium that was enriched for its ability to degrade the herbicide dicamba. asm.orgnih.gov

CsaD is classified as a non-oxidative decarboxylase belonging to the amidohydrolase 2 family. asm.orgnih.gov This is a significant finding as most members of the amidohydrolase superfamily are hydrolases, which cleave various chemical bonds through the addition of water. nih.gov In contrast, CsaD catalyzes the removal of a carboxyl group from its substrates without an oxidative reaction. asm.orgnih.gov Interestingly, while many non-oxidative decarboxylases are dependent on metal ions, CsaD has shown activity without the addition of metal ions and was not significantly inhibited by the metal chelator EDTA, suggesting the metal ion may be tightly bound within the enzyme's structure. asm.org

The gene encoding CsaD, denoted as csaD, was identified through metagenomic analysis of the dicamba-degrading anaerobic sludge. asm.orgnih.gov The csaD gene was located within a metagenome-assembled genome (MAG) designated as MAG8. asm.orgnih.gov This MAG was taxonomically assigned to the order OPB41, an uncultured group within the phylum Actinobacteria. asm.orgnih.govfrontiersin.orgnih.gov The abundance of MAG8 was observed to increase during the enrichment process, indicating the involvement of this particular actinobacterium in the degradation of dicamba and its metabolites. asm.orgnih.gov The discovery of this enzyme and its genetic context within a member of the OPB41 order expands our understanding of the metabolic capabilities of this less-studied group of bacteria. frontiersin.orgnih.gov

Enzymatic Biotransformation and Degradation Pathways

Identification and Characterization of Chlorosalicylic Acid Decarboxylase (CsaD)

Bioactivity and Mechanistic Research

This compound, also known as 3,6-dichlorosalicylic acid (3,6-DCSA), is a chlorinated derivative of salicylic (B10762653) acid. It is primarily recognized in the scientific community as a key metabolite of the widely used herbicide, dicamba (3,6-dichloro-2-methoxybenzoic acid). orst.eduisotope.com As such, much of the research surrounding this compound is linked to its role in the environmental fate and mode of action of its parent herbicide. However, investigations have also explored its intrinsic bioactive properties.

Antibacterial Activity and Potential as an Antimicrobial Agent

Research into the antimicrobial properties of chlorinated salicylic acids and related benzoic acid derivatives suggests potential for bioactivity. lookchem.com Studies have indicated that compounds structurally related to this compound exhibit antimicrobial activity against various pathogens. For instance, benzoic acid and its derivatives have demonstrated potential antifungal and antibacterial properties. nih.gov Specifically, derivatives of 2-chlorobenzoic acid have been synthesized and tested, showing greater antibacterial potential against Gram-negative bacteria like Escherichia coli than against Gram-positive bacteria. nih.gov While these findings point to a general class effect, specific and detailed research focusing exclusively on the antibacterial spectrum and efficacy of this compound is an emerging area of study. Some sources note its utility for antimicrobial applications, suggesting it as a potential candidate for use in sanitizing products or as a preservative to inhibit microbial growth. lookchem.com

Role in Herbicide Action Mechanisms

The most extensively researched role of this compound is as a metabolite of the herbicide dicamba. researchgate.netwikipedia.org Dicamba is a selective, systemic herbicide used to control broadleaf weeds in various agricultural and non-crop settings. wikipedia.orgbayer.ca The formation of this compound is a critical step in the breakdown of dicamba within plants and soil. orst.eduwikipedia.org The soil bacterium Pseudomonas maltophilia (strain DI-6), for example, converts dicamba into this compound (3,6-DCSA), which notably lacks the herbicidal activity of the parent compound. wikipedia.org This biotransformation is a key detoxification pathway.

The herbicidal action of dicamba is based on its function as a synthetic auxin. wikipedia.orgbayer.cahracglobal.com It mimics the natural plant hormone indole-3-acetic acid (IAA), which regulates numerous growth processes. bayer.caunl.edu At herbicidal concentrations, dicamba causes rapid, uncontrolled, and abnormal cell growth in sensitive broadleaf plants, ultimately leading to their death. bayer.caaudubon.org

While this compound is a direct product of dicamba's metabolism, it is the parent compound, dicamba, that acts as the auxin mimic. wikipedia.orgbayer.ca The conversion of dicamba to this compound through demethylation is a deactivation step; the resulting metabolite does not possess the same auxin-mimicking herbicidal properties. wikipedia.org Therefore, the role of this compound in this context is that of an inactive metabolite within the broader mechanism of auxin-mimicking herbicides.

Table 1: Comparison of Dicamba and its Metabolite in Auxin Mimicry

| Compound | Role in Auxin Mimicry | Herbicidal Activity |

| Dicamba | Active auxin mimic, disrupts plant growth. bayer.caunl.edu | High |

| This compound | Inactive metabolite, product of dicamba detoxification. wikipedia.org | None |

Synthetic auxins like dicamba exert their effects by interacting with specific cellular receptors involved in plant growth and development. This interaction triggers a cascade of events, including changes in gene expression that lead to the overproduction of proteins and uncontrolled cell division and elongation. bayer.caunl.edu The process disrupts normal plant development, affecting protein synthesis, photosynthesis, and transpiration, which culminates in twisted stems, cupped leaves, and eventual plant death. bayer.capressbooks.pub

The involvement of this compound in these pathways is indirect. Its formation represents a metabolic process by which plants and microorganisms attempt to detoxify the active herbicide. wikipedia.org The structural change from a methoxy (B1213986) group in dicamba to a hydroxyl group in this compound prevents the latter from effectively binding to the auxin receptors, thus neutralizing the herbicidal threat. wikipedia.org

Investigating Fungicidal Properties and Applications

The potential for fungicidal activity is another area of investigation for benzoic acid derivatives. nih.gov Studies on benzoic acid and its hydroxylated forms have shown dose-dependent fungistatic activity against the phytopathogenic fungus Alternaria solani, the causal agent of early blight in tomatoes. nih.gov These compounds were found to significantly reduce disease development. nih.gov Furthermore, a study on 57 derivatives of benzoic acid revealed potential antifungal properties against Eutypa lata, which causes dieback disease. nih.gov While these studies establish the general antifungal potential of the broader chemical class, specific research detailing the fungicidal efficacy and spectrum of this compound itself is limited.

Table 2: Investigated Fungicidal Activity of Benzoic Acid Derivatives

| Pathogen | Investigated Compounds | Observed Effect |

| Alternaria solani | Benzoic acid, ρ-hydroxybenzoic acid, protocatechuic acid | Strong, dose-dependent fungistatic activity. nih.gov |

| Eutypa lata | 57 Benzoic acid derivatives | Potential antifungal properties. nih.gov |

Utilization in Biochemical Research for Studying Enzyme Mechanisms

This compound serves as an important molecule in the study of specific enzyme mechanisms, particularly those involved in the biodegradation of herbicides. The transformation of dicamba to this compound is catalyzed by a three-component enzyme system called dicamba O-demethylase. wikipedia.org In anaerobic environments, the degradation is initiated by THF-dependent methyltransferases. asm.org

More recently, research has identified the enzyme responsible for the subsequent degradation of this compound. An enzyme named chlorosalicylic acid decarboxylase (CsaD) was identified from an anaerobic sludge culture that efficiently degrades dicamba. asm.org CsaD is a non-oxidative decarboxylase that catalyzes the conversion of 3,6-DCSA to 2,5-dichlorophenol. asm.org This enzyme demonstrates a higher affinity and catalytic efficiency for 3,6-DCSA compared to other related compounds like 6-chlorosalicylic acid, providing key insights into the anaerobic catabolism of dicamba. asm.org The study of this compound as a substrate is therefore crucial for understanding these microbial degradation pathways and the enzymes that drive them.

Table 3: Enzymes Involved in the Metabolism of this compound

| Enzyme | Reaction | Organism/Environment | Role of 3,6-DCSA |

| Dicamba O-demethylase | Dicamba → 3,6-DCSA | Pseudomonas maltophilia | Product wikipedia.org |

| Chlorosalicylic acid decarboxylase (CsaD) | 3,6-DCSA → 2,5-dichlorophenol | Anaerobic sludge | Substrate asm.org |

| THF-dependent methyltransferases | Dicamba → 3,6-DCSA | Anaerobic bacteria | Product asm.org |

Advanced Analytical and Spectroscopic Research Methodologies

Application in Environmental Monitoring and Contamination Analysis

3,6-Dichloro-2-hydroxybenzoic acid is a primary metabolite of the widely used herbicide Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid). orst.edu Its presence in soil and water serves as a key indicator of Dicamba degradation. orst.edunih.gov The increased use of Dicamba, especially with the introduction of Dicamba-resistant crops, has heightened the need for sensitive monitoring of its environmental fate. isotope.comnih.gov

Environmental monitoring programs analyze samples to track the persistence and migration of Dicamba and its byproducts. The detection of 3,6-DCSA confirms the biological or chemical breakdown of the parent herbicide in the environment. orst.edunih.gov Research has shown that anaerobic degradation is a significant pathway for Dicamba in environments like sediment and groundwater, with O-demethylation being the initial step that forms 3,6-DCSA. researchgate.net The analysis of this metabolite is therefore essential for a comprehensive ecological risk assessment, as some transformation products may exhibit different toxicity profiles than the original compound.

Use as a Reference Standard in Pharmacological and Agrochemical Research

Accurate quantification of this compound in various samples is critical. For this purpose, certified reference materials are indispensable. lgcstandards.comlgcstandards.comlgcstandards.com These highly purified and well-characterized standards allow laboratories to calibrate analytical instruments, validate testing methods, and ensure the quality and comparability of data. lgcstandards.com

In agrochemical research, reference standards of 3,6-DCSA are used in studies evaluating the efficacy and environmental impact of Dicamba. isotope.com They are essential for quantifying residue levels in crops, soil, and water, helping to establish safe application limits and to understand the herbicide's metabolic pathway in plants and the environment. isotope.com

| Application Area | Role of this compound | Significance |

| Environmental Monitoring | Primary metabolite and indicator of Dicamba degradation. orst.edu | Allows for tracking the environmental fate and persistence of the herbicide. nih.govisotope.comnih.gov |

| Agrochemical Research | Certified reference standard for analytical testing. lgcstandards.comlgcstandards.comlgcstandards.com | Ensures accuracy and reliability in quantifying herbicide residues in various matrices. |

| Pharmacological Studies | Reference compound in metabolic and toxicological research. | Facilitates the study of metabolic pathways and potential biological effects. nih.gov |

Isotopic Labeling for Metabolic and Pharmacokinetic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within biological systems. nih.gov By replacing certain atoms in a molecule with their stable heavy isotopes (e.g., replacing ¹²C with ¹³C), scientists can track the molecule and its metabolites through complex biological processes using mass spectrometry. nih.govmedchemexpress.com

Application of Carbon-13 Labeled Analogs (e.g., this compound-13C6)

The isotopically labeled analog, this compound-¹³C₆, where all six carbon atoms in the benzene (B151609) ring are the heavier Carbon-13 isotope, is a crucial tool in advanced research. medchemexpress.comsigmaaldrich.com This labeled compound serves as an ideal internal standard for quantification studies using mass spectrometry. nih.govsigmaaldrich.com Because it is chemically identical to the unlabeled compound but has a different mass (M+6), it can be distinguished by the detector, allowing for precise measurement and correction for any sample loss or matrix effects during analysis. nih.govsigmaaldrich.com

Tracing and Quantitation during Drug Development Processes

Stable isotope-labeled compounds are fundamental in absorption, distribution, metabolism, and excretion (ADME) studies, which are a cornerstone of drug and chemical safety evaluation. nih.gov While this compound is a metabolite of an herbicide, the principles of using its labeled form for tracing are analogous to those used in pharmaceutical development. nih.govmedchemexpress.com Using ¹³C-labeled Dicamba allows researchers to follow its uptake, distribution, and breakdown in organisms. The subsequent identification and quantification of labeled metabolites, such as this compound-¹³C₆, provide a clear picture of the metabolic pathways and help assess potential accumulation and toxicity. nih.govmedchemexpress.com This precise quantitation is vital for regulatory submissions and for understanding the compound's pharmacokinetic profile. nih.gov

Metabolic Flux Analysis utilizing Isotopic Tracers

Metabolic flux analysis (MFA) is a sophisticated technique that uses isotopic tracers to map the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov By introducing a ¹³C-labeled nutrient, researchers can follow the path of the labeled carbons as they are incorporated into various metabolites. nih.gov The distribution of these isotopes in the metabolites reveals the activity of different metabolic pathways. nih.govnih.gov While direct MFA studies prominently featuring this compound are not widely documented, the labeled compound is suitable for such applications. medchemexpress.com For instance, it could be used to investigate the metabolic networks of microorganisms capable of degrading this compound, providing insights into the specific enzymes and pathways involved. researchgate.netnih.gov

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopic methods are essential for confirming the chemical structure of this compound and investigating its chemical properties. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) are used to determine the precise arrangement of atoms within the molecule. researchgate.netrsc.org The chemical shifts and coupling patterns in the NMR spectrum provide a unique fingerprint of the compound's structure, confirming the positions of the chlorine, hydroxyl, and carboxylic acid groups on the benzene ring. researchgate.netgoogle.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and its fragments. researchgate.netnist.gov When coupled with techniques like liquid chromatography (LC-MS), it allows for the sensitive detection and quantification of this compound in complex mixtures, such as environmental samples. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. acs.org Specific absorption bands in the IR spectrum correspond to the vibrations of the O-H bond in the hydroxyl and carboxylic acid groups, the C=O bond of the carboxylic acid, and the C-Cl bonds, further confirming the compound's identity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. For this compound, ¹H NMR spectroscopy confirms the identity of the compound by analyzing the chemical environment of its hydrogen atoms (protons).

In the synthesis of this compound, NMR is a critical tool for verifying the structure of both intermediate compounds and the final product. For instance, during a synthesis pathway, the precursor 3,6-Dichloro-2-hydroxybenzaldehyde is identified and its purity confirmed using ¹H NMR. The subsequent conversion of the aldehyde group to a carboxylic acid group to form the final product is also monitored and confirmed by comparing the NMR spectra of the precursor and the final compound. google.com While detailed spectral assignments for this compound are not broadly published, the analysis of its precursor provides a clear example of the technique's application. The ¹H NMR spectrum of 3,6-Dichloro-2-hydroxybenzaldehyde, recorded in a DMSO-d₆ solvent, shows distinct peaks corresponding to its protons. google.com

Interactive Table: ¹H NMR Data for 3,6-Dichloro-2-hydroxybenzaldehyde This table presents data for a key precursor to this compound, illustrating the application of NMR in its synthesis.

| Assigned Proton | Chemical Shift (δ) in ppm | Solvent/Frequency | Source |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | 12.1 | DMSO-d₆ / 300 MHz | google.com |

| Aldehyde (-CHO) | 10.3 | DMSO-d₆ / 300 MHz | google.com |

| Aromatic (C4-H) | 7.8 | DMSO-d₆ / 300 MHz | google.com |

The successful synthesis of this compound from this aldehyde would be confirmed in the NMR spectrum by the disappearance of the aldehyde proton signal (around 10.3 ppm) and the appearance of a carboxylic acid proton signal, which is typically found further downfield.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR analysis is crucial for confirming the presence of its key functional groups: the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-chlorine (C-Cl) bonds.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. Reaction monitoring, such as the conversion of a precursor to the final product, can be effectively accomplished by observing the appearance or disappearance of specific peaks. For example, the formation of the carboxylic acid group is confirmed by the appearance of a broad O-H stretch and a sharp C=O stretch.

Interactive Table: Expected FTIR Absorption Bands for this compound This table outlines the theoretical wavenumber ranges for the principal functional groups of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) |

| O-H (Phenol) | Stretching | 3600 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from impurities and reaction byproducts, as well as for its quantification. Gas chromatography and high-performance liquid chromatography are the predominant techniques employed.

Gas Chromatography (GC) for Product Determination

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility of carboxylic acids, this compound is typically derivatized before analysis—for example, through methylation to form its more volatile methyl ester. This allows for effective separation from other components in a mixture.

The identity of the compound in a GC analysis can be confirmed by its retention time, which is the time it takes for the analyte to pass through the column. A standardized measure, the Kovats Retention Index, provides a more universal identifier. For this compound, an experimental Kovats Retention Index has been determined, which aids in its identification across different systems. nih.gov

Interactive Table: GC Data for this compound

| Parameter | Value | Condition | Source |

|---|

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Identity Confirmation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical method for assessing the purity and confirming the identity of this compound. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

In documented analyses, RP-HPLC is used to monitor the progress of reactions that synthesize the compound. google.com A specific method for this analysis involves an Agilent Poroshell 120 C-18EC column, which provides a nonpolar stationary phase for the separation. The detection of the compound as it elutes from the column is typically accomplished using a diode array UV detector, which can monitor absorbance at specific wavelengths. For this compound, a monitoring wavelength of 315 nm has been effectively used. hmdb.ca This method allows for precise quantification and confirmation of the compound's presence and purity in a sample. google.com

Interactive Table: RP-HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Agilent 1260 Infinity LC/MS System | hmdb.ca |

| Column | Agilent Poroshell 120 C-18EC (4.6 x 100 mm, 2.7 micron) | hmdb.ca |

| Detection | Diode Array UV Detector | hmdb.ca |

Environmental Fate and Ecotoxicological Research

Environmental Persistence and Degradation Pathways

The persistence and movement of 3,6-dichloro-2-hydroxybenzoic acid in the environment are influenced by the physical and chemical properties of the soil and water, as well as by microbial activity.

This compound, being a metabolite of the herbicide dicamba (B1670444), can migrate into anoxic environments such as sediment, groundwater, and deep soil layers. asm.org The high solubility of its parent compound, dicamba, facilitates this movement. asm.org Once in these oxygen-depleted zones, its fate is governed by anaerobic microbial processes. asm.org Studies have confirmed the presence of dicamba and its metabolites in these anoxic habitats, raising concerns about their long-term persistence and potential for contamination of water resources. asm.org

The microbial degradation of this compound is a key process in its environmental dissipation. In aerobic soil conditions, the major decomposition product of its parent compound, dicamba, is 3,6-dichlorosalicylic acid (3,6-DCSA), which is another name for this compound. orst.edu The half-life of dicamba, and consequently the formation of its metabolites, varies depending on the soil type. For instance, the half-life was found to be 32 and 26 days in two forest-type soils, and 17 days in a grassland soil. orst.edu

Under anaerobic conditions, research has shown that sludge enriched from various sources like paddy soil and river sediment can degrade dicamba, with 3,6-DCSA being identified as a key metabolite. asm.org This indicates that the initial step of anaerobic degradation is also demethylation. asm.org Further transformation of 3,6-DCSA by anaerobic consortia involves processes like decarboxylation and dechlorination. asm.org

In biological systems, particularly in plants, this compound can undergo conjugation with sugars to form glucosides. fao.orglibretexts.org This process, known as glycoside formation, involves the reaction of the hydroxyl group of the acid with a glucose molecule, typically catalyzed by enzymes called glycosidases. libretexts.org The formation of these conjugates, such as DCSA-glucoside, is a common detoxification pathway in plants, rendering the compound more water-soluble and less biologically active. fao.orglibretexts.org The glucuronide conjugate of this compound has been identified as a metabolite in cows, sugarcane, and wheat. fao.org

Further metabolism of dicamba and its initial metabolites can lead to the formation of other transformation products. One such product is 2,5-dichloro-3,6-dihydroxybenzoic acid, also known as 3,6-dichlorogentisic acid (DCGA). fao.orgisotope.com This compound has been identified as a metabolite in soybeans, sugarcane, cotton, and wheat, as well as in soil. fao.org Similar to DCSA, DCGA can also form glucoside conjugates, which have been detected in wheat. fao.org The formation of these hydroxylated and conjugated metabolites represents a key pathway in the breakdown of the parent herbicide in various environmental and biological systems.

Studies on Microbial Degradation and Transformation Products in Various Soil Types

Ecological Risk Assessment and Impact Studies

Evaluating the potential ecological risks of this compound involves assessing its toxicity to a range of non-target organisms.

The toxicity of this compound and its parent compound, dicamba, has been evaluated for various organisms. It is noted that some degradation products of chemicals can have significant toxicological profiles. orst.edu

Aquatic Invertebrates: Data from the Ministry of the Environment in Japan indicates that for daphnids (Daphnia magna), the 48-hour EC50 (the concentration causing an effect in 50% of the population) for a related compound, salicylic (B10762653) acid, was 77 mg/L. env.go.jp Specific toxicity data for this compound on a wide range of aquatic invertebrates is an area for further research.

Fish: The toxicity of chemicals to fish is a critical component of environmental risk assessment. Tests conducted on the fish species Oryzias latipes (Japanese rice fish) for related compounds provide some context. For salicylic acid, the 96-hour LC50 (the concentration lethal to 50% of the population) was 39 mg/L. env.go.jp An extensive study on the toxicity of 3400 chemicals to fish included various chlorinated compounds, highlighting the need for species-specific data. epa.gov

Mammals: In mammals, this compound is a known metabolite of dicamba. orst.edu For example, in a study with a lactating cow fed dicamba, this metabolite was found in the liver and kidneys. orst.edu The primary route of excretion was through urine and feces, with the major metabolite being this compound. orst.edu

Interactive Data Table: Aquatic Toxicity of a Related Compound (Salicylic Acid)

| Species | Test Duration | Endpoint | Concentration (mg/L) |

|---|---|---|---|

| Daphnia magna | 48 hours | EC50 | 77 |

| Oryzias latipes | 96 hours | LC50 | 39 |

Source: Ministry of the Environment, Japan env.go.jp

Remediation and Wastewater Treatment Applications

The presence of this compound, a primary metabolite of the widely used herbicide dicamba, in soil and water has prompted research into effective remediation and wastewater treatment technologies. researchgate.net Scientific investigations have explored a range of physical, chemical, and biological methods to degrade or remove this compound from environmental matrices. These methods primarily include advanced oxidation processes (AOPs), adsorption, and treatment with zerovalent iron.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are a prominent area of research for the degradation of recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex molecules.

Photocatalytic Degradation: Photocatalysis using semiconductor materials has shown significant promise. For instance, studies on the parent compound, dicamba, have demonstrated the effectiveness of this technology. Complete degradation of dicamba was achieved within 120 minutes using a TiO2/HZSM-11 (30 wt%) catalyst. researchgate.net The efficiency of photocatalysis can be influenced by factors such as the catalyst concentration and the initial concentration of the pollutant. Research on the degradation of other organic compounds, such as the dye Rose Bengal, using an α-Fe2O3-CeO2@Au nanocomposite, illustrates this relationship.

Table 1: Effect of α-Fe2O3-CeO2@Au Nanocomposite Concentration on the Degradation Rate Constant of Rose Bengal (20 ppm)

| Catalyst Concentration (mg/L) | Degradation Rate Constant (min-1) |

|---|---|

| 20 | 0.00895 |

| 30 | 0.01186 |

| 40 | 0.01452 |

| 50 | 0.01789 |

Furthermore, the reusability of photocatalysts is a critical factor for practical applications. Studies on the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) with a sulfated CeO2 photocatalyst have shown that the catalyst can be reused for multiple cycles with a gradual decrease in efficiency. mdpi.com

Table 2: Reusability of 1.0SO42−/CeO2 Photocatalyst for the Degradation of 2,4-D

| Cycle | Degradation Percentage after 180 min (%) | TOC Removal (%) |

|---|---|---|

| 1 | 95 | 50 |

| 2 | 85 | 42 |

| 3 | 71 | 32 |

Photolysis: Direct photolysis, or the degradation of a compound by light, is another pathway for the removal of this compound's parent compound, dicamba. When exposed to UV light in aqueous solutions, dicamba undergoes photohydrolysis of a carbon-chlorine bond, leading to the formation of photoproducts where a chlorine atom is substituted by a hydroxyl group. semanticscholar.org

Zerovalent Iron (ZVI) Applications

Zerovalent iron (ZVI), particularly in its nanoscale form (nZVI), has been extensively studied for the remediation of various environmental contaminants, including halogenated organic compounds. mdpi.comresearchgate.net The high reactivity and large surface area of nZVI make it an effective agent for the dechlorination and degradation of these pollutants. In the presence of dissolved oxygen, ZVI can also lead to the production of hydroxyl radicals through Fenton-like reactions, further enhancing the degradation of organic compounds. mdpi.com

The efficiency of ZVI-based remediation can be very high. For example, pilot-scale studies using polymer-coated nZVI for the remediation of chlorinated contaminants in groundwater have reported removal efficiencies of up to 90%. mdpi.com Laboratory experiments on the removal of arsenic have also demonstrated the high efficiency of nZVI, with removal rates reaching up to 98%. mdpi.com

The combination of ZVI with other reagents, such as persulfate (PS), has been shown to be effective for the treatment of chlorinated phenols. A study on the degradation of 3,5-dichlorophenol (B58162) (a related compound) using ZVI-activated persulfate demonstrated that the removal efficiency is highly dependent on the pH of the solution.

Table 3: Effect of pH on the Removal of 3,5-Dichlorophenol by ZVI/PS Treatment

| Initial pH | Treatment Time (min) | Removal Efficiency (%) |

|---|---|---|

| 5.0 | 120 | 11 |

| 3.0 | 20 | 100 |

Adsorption Techniques

Adsorption onto solid matrices is a widely used method for the removal of organic pollutants from water. Calcined layered double hydroxides (LDHs) have been investigated for the adsorption of dicamba. researchgate.net The process was found to be rapid, reaching a near-equilibrium state within 30 minutes, with the adsorption mechanism suggested to be hydrophobic. researchgate.net The presence of competing anions in the water can significantly affect the adsorption process. researchgate.net

Biological Treatment

Biological treatment methods also present a potential route for the degradation of chlorinated aromatic compounds. A sequential anaerobic-aerobic batch reactor has been successfully used to treat wastewater containing dicamba, achieving over 85% removal of the parent compound. researchgate.net This indicates that microbial consortia can be adapted to degrade such complex molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。